Cas no 2228767-80-2 (2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine)

2,2-Difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine is a fluorinated cyclopropane derivative characterized by its unique structural features, including a difluorinated cyclopropane ring and a pentafluoroethyl-substituted phenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for modulating physicochemical properties in drug design. Its rigid cyclopropane core may also contribute to conformational restraint, improving target binding affinity. The compound’s synthetic versatility allows for further functionalization, enabling exploration of structure-activity relationships in medicinal chemistry applications.
2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine structure
2228767-80-2 structure
Product name:2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine
CAS No:2228767-80-2
MF:C11H8F7N
MW:287.176747322083
CID:5783748
PubChem ID:165637657

2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2228767-80-2
    • EN300-1974572
    • 2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
    • 2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine
    • Inchi: 1S/C11H8F7N/c12-9(13)5-8(9,19)6-1-3-7(4-2-6)10(14,15)11(16,17)18/h1-4H,5,19H2
    • InChI Key: MAOGWCKYJDQJNE-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C1C=CC(C(C(F)(F)F)(F)F)=CC=1)N)F

Computed Properties

  • Exact Mass: 287.05449639g/mol
  • Monoisotopic Mass: 287.05449639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3

2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1974572-2.5g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
2.5g
$3136.0 2023-09-16
Enamine
EN300-1974572-0.05g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
0.05g
$1344.0 2023-09-16
Enamine
EN300-1974572-1g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
1g
$1599.0 2023-09-16
Enamine
EN300-1974572-0.25g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
0.25g
$1472.0 2023-09-16
Enamine
EN300-1974572-5.0g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
5g
$4641.0 2023-06-02
Enamine
EN300-1974572-10.0g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
10g
$6882.0 2023-06-02
Enamine
EN300-1974572-10g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
10g
$6882.0 2023-09-16
Enamine
EN300-1974572-0.1g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
0.1g
$1408.0 2023-09-16
Enamine
EN300-1974572-0.5g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
0.5g
$1536.0 2023-09-16
Enamine
EN300-1974572-1.0g
2,2-difluoro-1-[4-(pentafluoroethyl)phenyl]cyclopropan-1-amine
2228767-80-2
1g
$1599.0 2023-06-02

Additional information on 2,2-difluoro-1-4-(pentafluoroethyl)phenylcyclopropan-1-amine

Comprehensive Overview of 2,2-Difluoro-1-(4-(Pentafluoroethyl)phenyl)cyclopropan-1-amine (CAS No. 2228767-80-2)

The compound 2,2-difluoro-1-(4-(pentafluoroethyl)phenyl)cyclopropan-1-amine (CAS No. 2228767-80-2) is a fluorinated cyclopropane derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a difluorocyclopropane core and a pentafluoroethylphenyl moiety, makes it a subject of interest for researchers exploring novel bioactive molecules. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical properties in drug design.

In recent years, the demand for fluorinated compounds has surged due to their ability to improve the bioavailability and efficacy of active ingredients. This compound, with its CAS No. 2228767-80-2, aligns with the growing trend of incorporating fluorine into molecular frameworks to achieve desired pharmacological effects. Researchers are particularly intrigued by its potential as a building block in the synthesis of small-molecule therapeutics, especially in areas like central nervous system (CNS) disorders and inflammation.

The synthesis of 2,2-difluoro-1-(4-(pentafluoroethyl)phenyl)cyclopropan-1-amine involves advanced fluorination techniques, which are a hot topic in modern organic chemistry. Fluorination methods, such as electrophilic fluorination and nucleophilic substitution, are often discussed in academic and industrial circles. This compound’s structure also highlights the importance of cyclopropane derivatives in medicinal chemistry, as they are known to confer rigidity and conformational constraints to molecules, enhancing target binding.

From an environmental perspective, the use of fluorinated compounds like this one raises questions about their persistence and biodegradability. However, advancements in green chemistry are addressing these concerns by developing more sustainable synthesis routes. The compound’s potential applications in crop protection and veterinary medicine are also being explored, as fluorinated molecules often exhibit enhanced activity against pests and pathogens.

In the realm of drug discovery, 2,2-difluoro-1-(4-(pentafluoroethyl)phenyl)cyclopropan-1-amine is being investigated for its role in modulating enzyme activity and receptor interactions. Its amine functionality allows for further derivatization, making it a versatile intermediate. The compound’s CAS No. 2228767-80-2 is frequently referenced in patent literature, underscoring its commercial and scientific value.

As the pharmaceutical industry continues to prioritize precision medicine and targeted therapies, compounds like this one are gaining attention for their ability to fine-tune biological responses. The integration of computational chemistry and high-throughput screening has accelerated the identification of promising candidates, with fluorinated cyclopropanes often emerging as key players.

In summary, 2,2-difluoro-1-(4-(pentafluoroethyl)phenyl)cyclopropan-1-amine (CAS No. 2228767-80-2) represents a fascinating example of how fluorination can unlock new possibilities in molecular design. Its applications span multiple industries, and its study contributes to the broader understanding of structure-activity relationships in chemical biology.

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